molecular formula C11H14O3 B025973 2-(2,3,6-trimethylphenoxy)acetic Acid CAS No. 104295-97-8

2-(2,3,6-trimethylphenoxy)acetic Acid

Cat. No.: B025973
CAS No.: 104295-97-8
M. Wt: 194.23 g/mol
InChI Key: YINBWASSUBWPJJ-UHFFFAOYSA-N
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Description

2-(2,3,6-trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 3, and 6, and an acetic acid moiety attached to the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid typically involves the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,3,6-trimethylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The reaction conditions are carefully monitored to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-trimethylphenoxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,6-trimethylphenoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the phenoxy group and the trimethyl substitution pattern may influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(2,3,6-trimethylphenoxy)acetic acid can be compared with other similar compounds, such as:

    2-(2,4,6-trimethylphenoxy)acetic acid: Similar structure but with different substitution pattern on the phenoxy ring.

    2-(2,3,5-trimethylphenoxy)acetic acid: Another positional isomer with methyl groups at positions 2, 3, and 5.

Properties

IUPAC Name

2-(2,3,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINBWASSUBWPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428959
Record name 2-(2,3,6-trimethylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104295-97-8
Record name 2-(2,3,6-trimethylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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